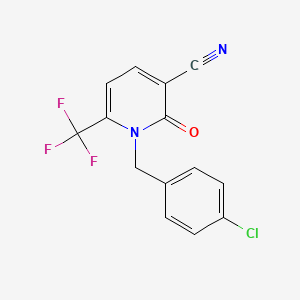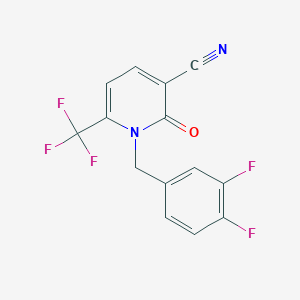
Toxyloxanthone D
Vue d'ensemble
Description
Toxyloxanthone D is a compound with the molecular formula C23H24O6 . It is a natural secondary metabolite that has been found to possess promising biological effects .
Synthesis Analysis
The synthesis of xanthones, including this compound, has been achieved through various strategies. These include the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a dibenzo-γ-pyrone framework . The IUPAC name for this compound is 1,3,5,6-tetrahydroxy-2,7-bis (3-methylbut-2-enyl)xanthen-9-one .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of xanthones like this compound are diverse and include the use of the Friedel–Crafts reaction, Ullmann-ether coupling, metal-free oxidative coupling, and more .Physical And Chemical Properties Analysis
This compound is a yellow powder with a molecular weight of 396.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6. Its rotatable bond count is 4 .Applications De Recherche Scientifique
Neuroprotective and Antidepressant Potential
Toxyloxanthone and its derivatives demonstrate promising neuroprotective and antidepressant effects. For instance, 1,3,7-Trihydroxyxanthone, derived from Polygalae Radix, significantly stimulates the expression of neurotrophic factors NGF and BDNF in rat astrocyte primary cultures. This stimulation occurs at both mRNA and protein levels, suggesting potential for treating psychiatric disorders (Yang et al., 2018). Moreover, a metabolomics analysis of the antidepressant prescription Danzhi Xiaoyao Powder, which likely contains xanthone compounds, shows an antidepressant effect in a rat model of chronic unpredictable mild stress (CUMS) (Zhu et al., 2020).
Antimalarial and Antifungal Properties
Xanthones have demonstrated significant antimalarial and antifungal properties. A study on xanthones isolated from Chrysochlamys tenuis found that compounds like toxyloxanthone A showed high antimalarial potency against Plasmodium falciparum (Molinar‐Toribio et al., 2006). Additionally, isoprenylated xanthones from Cudrania fruticosa have shown cytotoxicity against various cancer cell lines and antifungal activity against Candida albicans (Wang et al., 2005).
Anticancer and Anti-inflammatory Activities
Toxyloxanthone derivatives exhibit potential anticancer and anti-inflammatory activities. The phenolic constituents from the leaves of Cratoxylum formosum, including toxyloxanthone B, have been found to have remarkable anti-neuroinflammatory effects and significant neuroprotective effects against β-amyloid-induced cell viability decrease in SH-SY5Y neuroblastoma cells (Xiong et al., 2014). In addition, toxyloxanthone C isolated from Cudrania cochinchinensis roots exhibited antifungal activities against Cryptococcus neoformans, Aspergillus species, and Candida glabrata (Fukai et al., 2003).
Vasorelaxant and Antioxidant Effects
Xanthones also have vasorelaxant and antioxidant properties. The study on 1-Hydroxy-2, 3, 5-trimethoxyxanthone (HM-1) isolated from Halenia elliptica demonstrated a vasodilator action involving an endothelium-dependent mechanism involving NO and an endothelium-independent mechanism by inhibiting Ca²⁺ influx through L-type voltage-operated Ca²⁺ channels (Wang et al., 2007).
Neuropharmacological Applications
Neuropharmacological research has explored the potential therapeutic effects of psilocybin, a 5-hydroxytryptamine2A agonist classic psychedelic. This research indicates promising applications for addressing serious disorders, including depression and addiction (Johnson & Griffiths, 2017).
Anti-Androgenic Activity in Prostate Cancer
Hydroxyxanthones from a plant extract, including toxyloxanthones, have been identified as potential anti-androgens in androgen receptor-positive prostate cancer LNCaP cells. They may serve as candidates for developing new anti-androgenic molecules (Shakui et al., 2014).
Mécanisme D'action
Target of Action
Toxyloxanthone D, like other xanthones, has shown promising biological effects on Alzheimer’s disease (AD) . The primary targets of this compound are believed to be associated with the pathogenesis of AD, including acetylcholine deficiency, oxidative stress, dyshomeostasis of biometals, and amyloid-beta (Aβ) peptide deposition .
Mode of Action
this compound interacts with its targets in a way that promotes neuroprotection. It exhibits anti-cholinesterase activity, which protects against the loss of acetylcholine . This compound also reduces the accumulation of β-amyloid and tau aggregation, which are hallmarks of AD .
Biochemical Pathways
this compound affects several biochemical pathways. It prevents neuroinflammation through the modulation of signaling pathways, including TLR4/TAK1/NF-κB and MAPK pathways . Other mechanisms include the activation of caspase-3 and -9 and suppression of endoplasmic reticulum stress .
Pharmacokinetics
It is generally recognized that a drug-like molecule should possess physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified
Result of Action
The administration of this compound in animal models resulted in a reduction in neuronal inflammation by decreasing microglial and astrocyte burden . This suggests that this compound may have a significant impact at the molecular and cellular level, potentially leading to improved outcomes in diseases like AD.
Action Environment
It is known that the effectiveness of drug-like molecules can be influenced by a variety of factors, including the patient’s overall health, diet, and even the presence of other medications
Safety and Hazards
Orientations Futures
Given the promising biological activities of xanthones, including Toxyloxanthone D, further studies are warranted to fully understand their potential roles in various diseases, such as Alzheimer’s disease . The development of new xanthones and the exploration of their biological activities continue to be areas of active research .
Analyse Biochimique
Biochemical Properties
Toxyloxanthone D has been shown to interact with various enzymes and proteins in biochemical reactions . For instance, it has demonstrated significant cytotoxicity against hepatocellular carcinoma cells
Cellular Effects
This compound has been found to have various effects on cells and cellular processes . It has shown neuroprotective effects by promoting cell viability and reducing the accumulation of β-amyloid and tau aggregation . It also has the potential to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves preventing neuroinflammation through the modulation of signaling pathways, including TLR4/TAK1/NF-κB and MAPK pathways . It also involves mechanisms such as activation of caspase-3 and -9 and suppression of endoplasmic reticulum stress .
Propriétés
IUPAC Name |
1,3,5,6-tetrahydroxy-2,7-bis(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-11(2)5-7-13-9-15-21(27)18-17(29-23(15)22(28)19(13)25)10-16(24)14(20(18)26)8-6-12(3)4/h5-6,9-10,24-26,28H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEUTPGCGSJHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-methyloxime](/img/structure/B3037547.png)
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3037550.png)

![7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine](/img/structure/B3037552.png)
![7-(2,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3037554.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3037555.png)
![2-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B3037557.png)



![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate](/img/structure/B3037564.png)
![3-{[(3,4-dichlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3037565.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3037569.png)